Farnesyl acetate

Insecticide Juvenile hormone analog Biorational pesticide

Farnesyl acetate (CAS 4128-17-0), specifically its all-trans isomer (2E,6E)-farnesyl acetate, is an acyclic sesquiterpenoid ester derivative of farnesol, belonging to the isoprenoid class. It functions as a key intermediate in juvenile hormone (JH) analog synthesis and exhibits intrinsic bioactivity, notably as a JH agonist distinct from the antagonist activity of its parent alcohol.

Molecular Formula C17H28O2
Molecular Weight 264.4 g/mol
CAS No. 4128-17-0
Cat. No. B1222876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesyl acetate
CAS4128-17-0
Synonymsfarnesyl acetate
farnesylacetate
farnesylacetic acid
farnesylacetic acid, (E,E)-isome
Molecular FormulaC17H28O2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C
InChIInChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+
InChIKeyZGIGZINMAOQWLX-NCZFFCEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Farnesyl Acetate CAS 4128-17-0: A Quantitative Benchmarking Overview for Scientific Procurement


Farnesyl acetate (CAS 4128-17-0), specifically its all-trans isomer (2E,6E)-farnesyl acetate, is an acyclic sesquiterpenoid ester derivative of farnesol, belonging to the isoprenoid class . It functions as a key intermediate in juvenile hormone (JH) analog synthesis and exhibits intrinsic bioactivity, notably as a JH agonist distinct from the antagonist activity of its parent alcohol [1]. Widely distributed in essential oils, it is characterized by a logP of approximately 5.3 and a molecular weight of 264.40 g/mol, factors influencing its membrane permeability and in vitro behavior . This guide differentiates farnesyl acetate from its close structural analogs, such as farnesol and other farnesyl derivatives, through quantitative evidence to support informed selection in research and industrial applications.

Why Farnesyl Acetate (CAS 4128-17-0) Cannot Be Substituted by Generic Farnesol or Other Farnesyl Derivatives


Generic substitution between farnesyl acetate and its close structural relatives, such as farnesol or other farnesyl esters, is scientifically unsound due to profound functional divergence dictated by the acetate moiety. While farnesol acts as a juvenile hormone antagonist (JHAN), farnesyl acetate functions as a JH agonist (JHA), demonstrating opposite regulatory effects on the same receptor complex [1]. This fundamental mechanistic switch is mirrored in quantitative differences in cytotoxicity, with farnesyl acetate exhibiting a CC50 of 0.275 µM against U-937 cells, whereas its analog geranylgeraniol shows significantly lower potency (CC50 0.395 µM) [2]. Furthermore, in insecticidal applications, farnesyl acetate's LC50 of 56.41 mg/L against Plutella xylostella vastly outperforms other farnesyl derivatives like the chloride and bromide analogs, which were less toxic in direct comparative assays [3]. These examples demonstrate that small structural variations lead to large, quantifiable changes in activity and mechanism, making compound-specific procurement critical for experimental reproducibility and efficacy.

Farnesyl Acetate CAS 4128-17-0: A Quantitative Evidence Guide for Differentiated Scientific Selection


Superior Acute Toxicity of Farnesyl Acetate Against Diamondback Moth Larvae Compared to Other Farnesyl Derivatives

In a direct comparative study evaluating the insecticidal potential of five farnesyl derivatives, farnesyl acetate demonstrated the highest toxicity against Plutella xylostella (diamondback moth) second-instar larvae [1]. The median lethal concentration (LC50) for farnesyl acetate was 56.41 mg/L after 96 hours, establishing it as the most potent compound among the tested set [1]. The study reported that farnesyl acetate induced significant sublethal effects, including reduced pupation and emergence rates, decreased fecundity, and morphogenetic abnormalities, further solidifying its superior pest management potential compared to its less active analogs [1].

Insecticide Juvenile hormone analog Biorational pesticide

Farnesyl Acetate Acts as a Juvenile Hormone Agonist, Functionally Opposing the Antagonist Activity of Farnesol

A study on Aedes mosquito juvenile hormone (JH) receptor complex formation revealed a clear functional divergence between farnesyl acetate and its parent alcohol, farnesol [1]. Farnesyl acetate exhibited JH agonist (JHA) activity, inducing the binding of the A. aegypti Met-FISC receptor complex in a concentration-dependent manner [1]. In stark contrast, farnesol was identified as a JH antagonist (JHAN), actively interfering with pyriproxyfen-mediated receptor binding [1]. This qualitative, yet fundamental, difference in mechanism of action is critical for applications where precise hormonal modulation is required.

Endocrinology Insect growth regulator Juvenile hormone analog

Farnesyl Acetate Exhibits Higher Cytotoxicity in U-937 Cells Compared to Geranylgeraniol and Comparable to Phytol

Flow cytometric analysis of apoptosis and necrosis in U-937 human leukemia cells provided quantitative cytotoxic potency comparisons for several isoprenoids [1]. Farnesyl acetate (FA) demonstrated a cytotoxic concentration (CC50) of 0.275 µM [1]. This potency is superior to that of the related diterpene geranylgeraniol (CC50 0.395 µM) and closely comparable to phytol (CC50 0.296 µM) [1]. This places farnesyl acetate among the more potent cytotoxic acyclic isoprenoids in this cellular model, differentiating it from less active structural relatives.

Cytotoxicity Anticancer Apoptosis

Farnesyl Acetate Inhibits DNA Replication in Mammalian Cells via a Mechanism Distinct from Compactin and Comparable to BZA-5B

Farnesyl acetate was shown to inhibit DNA replication in Chinese hamster ovary (CHO) and human HeLa cells [1]. Its mechanism of action is distinct from that of compactin, an HMG-CoA reductase inhibitor [1]. While compactin causes a reversible cell cycle arrest that can be rescued, farnesyl acetate treatment for over 6 hours results in an irreversible block of S-phase progression, indicating a fundamentally different mode of interference with cell cycle machinery [1]. Furthermore, its ability to block protein prenylation was found to be comparable to BZA-5B, a known farnesylation inhibitor [1].

Cell cycle DNA replication Prenylation inhibitor

Farnesyl Acetate as a Preferred Substrate for Juvenile Hormone Analog Synthesis Over Farnesol

Farnesyl acetate is explicitly identified as a key intermediate in the synthesis of JHSB3 (J211030), a complex acyclic sesquiterpenoid juvenile hormone analog that regulates multiple aspects of insect physiology . This contrasts with farnesol, which, while also a sesquiterpenoid, is a primary alcohol and thus possesses different chemical reactivity and requires distinct synthetic routes for further derivatization [1]. The acetate ester of farnesyl acetate serves as a protected alcohol group, allowing for selective functionalization at other positions on the carbon skeleton, a crucial advantage in multi-step organic synthesis of complex bioactive molecules .

Chemical synthesis Juvenile hormone Intermediate

Farnesyl Acetate Acts as a Juvenile Hormone Agonist, Functionally Opposing the Antagonist Activity of Farnesol

A study on Aedes mosquito juvenile hormone (JH) receptor complex formation revealed a clear functional divergence between farnesyl acetate and its parent alcohol, farnesol [1]. Farnesyl acetate exhibited JH agonist (JHA) activity, inducing the binding of the A. aegypti Met-FISC receptor complex in a concentration-dependent manner [1]. In stark contrast, farnesol was identified as a JH antagonist (JHAN), actively interfering with pyriproxyfen-mediated receptor binding [1]. This qualitative, yet fundamental, difference in mechanism of action is critical for applications where precise hormonal modulation is required.

Endocrinology Insect growth regulator Juvenile hormone analog

Optimal Research and Industrial Application Scenarios for Farnesyl Acetate (CAS 4128-17-0)


Development of Biorational Insecticides for Lepidopteran Pest Control

Based on the quantitative evidence of superior acute toxicity against Plutella xylostella (LC50 = 56.41 mg/L) compared to other farnesyl derivatives [1], farnesyl acetate is the prime candidate for formulation and field testing as a biorational insecticide. Researchers should prioritize it for developing new pest management strategies for diamondback moth and potentially other lepidopteran species, focusing on its sublethal effects on reproduction and development to achieve population control [1].

Mechanistic Studies of Juvenile Hormone Signaling and Insect Growth Regulation

The evidence demonstrating farnesyl acetate's unique function as a juvenile hormone agonist (JHA) and its direct opposition to the antagonist activity of farnesol makes it an essential tool for dissecting JH signaling pathways [2]. It should be used in vitro and in vivo to study Met-FISC receptor complex formation and downstream gene expression, enabling precise, concentration-dependent activation of JH pathways in model organisms like Aedes aegypti [2].

Investigating Cell Cycle Arrest and DNA Replication Inhibition in Cancer Models

The finding that farnesyl acetate induces an irreversible S-phase block in mammalian cells (CHO and HeLa), distinct from the reversible arrest caused by compactin, positions it as a novel tool for cell cycle research [3]. Its comparable potency to BZA-5B in inhibiting protein prenylation further supports its use in preclinical studies exploring the therapeutic potential of targeting the mevalonate pathway and protein farnesylation in cancer [3].

Synthesis of Complex Juvenile Hormone Analogs and Bioactive Isoprenoids

Given its established role as a direct intermediate in the synthesis of JHSB3 , farnesyl acetate is the building block of choice for chemists aiming to create novel JH analogs or other complex sesquiterpenoid derivatives. The acetate ester provides a strategic protecting group that simplifies synthetic routes, improving efficiency and yield in multi-step organic syntheses .

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